molecular formula C9H11O4- B1600352 (5S,6R)-4-ethyl-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylate CAS No. 205652-53-5

(5S,6R)-4-ethyl-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylate

Cat. No.: B1600352
CAS No.: 205652-53-5
M. Wt: 183.18 g/mol
InChI Key: NWQJGTBITXXDED-JGVFFNPUSA-M
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Description

(5S,6R)-4-ethyl-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylate is an organic compound characterized by its unique structure, which includes a cyclohexa-1,3-diene ring substituted with ethyl and carboxylate groups, as well as two hydroxyl groups at positions 5 and 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,6R)-4-ethyl-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ethyl cyclohexadiene and appropriate reagents for hydroxylation and carboxylation.

    Carboxylation: The carboxylate group can be introduced via a carboxylation reaction using carbon dioxide (CO2) in the presence of a suitable catalyst, such as a palladium complex.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Purification: Employing purification techniques such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(5S,6R)-4-ethyl-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(5S,6R)-4-ethyl-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5S,6R)-4-ethyl-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and carboxylate moiety play a crucial role in its binding affinity and activity. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

    Receptor Binding: Binding to receptors and modulating their activity.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • (5S,6R)-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylate
  • (5S,6R)-4-ethyl-5,6-dihydroxycyclohexa-1,3-diene-1-acetate
  • (5S,6R)-4-methyl-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylate

Uniqueness

(5S,6R)-4-ethyl-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and carboxylate groups enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

(5S,6R)-4-ethyl-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-2-5-3-4-6(9(12)13)8(11)7(5)10/h3-4,7-8,10-11H,2H2,1H3,(H,12,13)/p-1/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQJGTBITXXDED-JGVFFNPUSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C(C1O)O)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C([C@H]([C@H]1O)O)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11O4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30474533
Record name ZINC04262124
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205652-53-5
Record name ZINC04262124
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5S,6R)-4-ethyl-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylate
Reactant of Route 2
(5S,6R)-4-ethyl-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylate
Reactant of Route 3
(5S,6R)-4-ethyl-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylate
Reactant of Route 4
(5S,6R)-4-ethyl-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylate
Reactant of Route 5
(5S,6R)-4-ethyl-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylate
Reactant of Route 6
(5S,6R)-4-ethyl-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylate

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